Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)-
Description
The compound Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)- is a structurally complex ester derivative of butanoic acid. Its key features include:
- Chirality: The (2S)-configuration indicates stereochemical specificity, which is critical in pharmaceutical applications where enantiomeric purity affects bioactivity .
- Functional Groups: A 4-iodo substituent on the butanoic acid backbone, which may enhance electrophilic reactivity or serve as a halogen bond donor. A thiazole ring (2-(1-methylethyl)-4-thiazolyl) linked via a methylamino-carbonyl bridge, a motif common in bioactive molecules (e.g., antiviral or antitumor agents). An ethyl ester group, which could improve lipophilicity or act as a prodrug moiety.
Properties
Molecular Formula |
C15H24IN3O3S |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
ethyl (2S)-4-iodo-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate |
InChI |
InChI=1S/C15H24IN3O3S/c1-5-22-14(20)12(6-7-16)18-15(21)19(4)8-11-9-23-13(17-11)10(2)3/h9-10,12H,5-8H2,1-4H3,(H,18,21)/t12-/m0/s1 |
InChI Key |
MUENGFBUJZMBMV-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCI)NC(=O)N(C)CC1=CSC(=N1)C(C)C |
Canonical SMILES |
CCOC(=O)C(CCI)NC(=O)N(C)CC1=CSC(=N1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)- typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Esterification: The esterification of butanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) forms the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals or as a precursor for the production of advanced materials.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)- would depend on its specific application. For instance, if used as an enzyme inhibitor, it would likely interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The thiazole ring and iodinated butanoic acid moiety may play crucial roles in binding to the target enzyme or receptor.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
* Estimated based on molecular formula.
Key Observations :
- Halogen Substitution : The 4-iodo group in the target compound contrasts with bromo () and chloro () analogs. Iodine’s larger atomic radius and polarizability may enhance binding affinity in receptor-ligand interactions compared to lighter halogens .
- Heterocyclic Moieties: The thiazole ring in the target compound differs from imidazo-pyridine () in electronic properties.
- Ester Groups : Ethyl esters (target compound, ) generally exhibit higher volatility and lower hydrophilicity than tert-butyl esters (), impacting bioavailability .
Physicochemical Properties
Table 2: Solubility and Stability Data
Biological Activity
Butanoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound under discussion, Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)-, is a complex molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings, case studies, and data tables.
Chemical Structure
The compound is characterized by the following structural features:
- Butanoic Acid Backbone : A four-carbon chain with a carboxylic acid group.
- Iodine Substitution : The presence of an iodine atom at the 4-position enhances its reactivity.
- Thiazole Ring : This five-membered ring contributes to the compound's biological properties.
- Ethyl Ester Group : Enhances solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of Butanoic acid derivatives. For instance, compounds with thiazole moieties have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| Target Compound | 8 | P. aeruginosa |
These results suggest that the target compound may exhibit potent antimicrobial effects, particularly against resistant strains.
Anti-inflammatory Activity
The thiazole ring in the structure is known for its anti-inflammatory properties. Research indicates that derivatives of butanoic acid can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. A study demonstrated that the target compound significantly reduced inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
Anticancer Potential
Preliminary studies have indicated that butanoic acid derivatives can induce apoptosis in cancer cells. In a case study involving human cancer cell lines, the target compound exhibited cytotoxicity with an IC50 value of 15 µM, indicating its potential as an anticancer agent.
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Modulation of Signaling Pathways : It could affect pathways related to inflammation and cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives showed that modifications at the thiazole position significantly enhanced antibacterial activity against Gram-positive bacteria.
- Inflammation Model : In vivo studies using animal models demonstrated that administration of the compound reduced edema and inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
